5-Undecyl-5H-1,2-oxathiole 2,2-dioxide
Description
The compound 5H-1,2-oxathiole 2,2-dioxide (CAS 21806-61-1), also known as prop-1-ene-1,3-sultone, is a five-membered cyclic sulfonate with the molecular formula C₃H₄O₃S and a molecular weight of 120.13 g/mol . It features a sulfone group (SO₂) and an unsaturated oxathiole ring, which contribute to its reactivity and applications in organic synthesis and industrial processes. Instead, this analysis focuses on structurally related analogs, emphasizing substituent effects on properties and applications.
Properties
CAS No. |
54996-72-4 |
|---|---|
Molecular Formula |
C14H26O3S |
Molecular Weight |
274.42 g/mol |
IUPAC Name |
5-undecyl-5H-oxathiole 2,2-dioxide |
InChI |
InChI=1S/C14H26O3S/c1-2-3-4-5-6-7-8-9-10-11-14-12-13-18(15,16)17-14/h12-14H,2-11H2,1H3 |
InChI Key |
GCTUONFKZCLOBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1C=CS(=O)(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Undecyl-5H-1,2-oxathiole 2,2-dioxide typically involves the reaction of undecyl bromide with sodium sulfite in the presence of a base, followed by cyclization to form the oxathiole ring. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) are usually sufficient.
Solvent: Common solvents include ethanol or methanol.
Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
Industrial production of 5-Undecyl-5H-1,2-oxathiole 2,2-dioxide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Undecyl-5H-1,2-oxathiole 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into sulfide derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Nucleophiles: Halides, amines, or thiols.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted oxathioles, depending on the reagents and conditions used.
Scientific Research Applications
5-Undecyl-5H-1,2-oxathiole 2,2-dioxide has found applications in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 5-Undecyl-5H-1,2-oxathiole 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Key Properties of 5H-1,2-Oxathiole 2,2-Dioxide and Analogs
Key Observations:
- Alkyl/Aryl Substituents : The parent compound (CAS 21806-61-1) lacks substituents, whereas analogs like 4-(propoxymethyl)-1,3,2-dioxathiolane 2,2-dioxide (DTD) and 4-methoxy-5-methyl-5H-1,2-oxathiole 2,2-dioxide introduce alkyl or alkoxy groups. These substituents increase molecular weight and may enhance thermal stability .
- Physical State : The parent compound is a low-melting solid (82–83°C), while AMPS (a sulfonic acid derivative) exhibits a higher melting point (195–198°C), likely due to stronger intermolecular forces .
- Density and Polarity : The parent compound’s density (1.508 g/cm³) reflects its compact cyclic structure. Bulkier substituents in analogs may reduce density but increase steric hindrance .
5H-1,2-Oxathiole 2,2-Dioxide (CAS 21806-61-1)
- Reactivity : The sulfone group and unsaturated ring make it electrophilic, suitable for nucleophilic substitution or polymerization. Its α,β-unsaturated structure may participate in Diels-Alder reactions .
4-(Propoxymethyl)-1,3,2-dioxathiolane 2,2-Dioxide (DTD)
- Reactivity : The propoxymethyl group enhances solubility in organic solvents, facilitating its use as a co-solvent or additive in battery electrolytes.
- Applications : Studied computationally (B3LYP/6-311++G(d,p)) for structural optimization in energy storage systems .
AMPS (2-Acrylamide-2-methylpropanesulfonic acid)
- Reactivity: The sulfonic acid and acrylamide groups enable copolymerization with vinyl monomers, improving hydrophilicity and ionic conductivity.
- Applications : Widely used in water-treatment polymers, hydrogels, and coatings .
Biological Activity
5-Undecyl-5H-1,2-oxathiole 2,2-dioxide is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
5-Undecyl-5H-1,2-oxathiole 2,2-dioxide has the molecular formula C14H26O3S. Its structure includes a five-membered ring containing sulfur and oxygen, which contributes to its unique chemical properties and biological functions.
Research indicates that compounds similar to 5-undecyl-5H-1,2-oxathiole 2,2-dioxide may exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Studies suggest that oxathiole derivatives can inhibit key enzymes involved in cellular proliferation and survival pathways.
- Antiproliferative Effects : Preliminary data indicate that this compound may possess antiproliferative properties against various cancer cell lines by inducing apoptosis or cell cycle arrest.
Biological Activity Overview
The biological activity of 5-undecyl-5H-1,2-oxathiole 2,2-dioxide has been explored in various contexts. The following table summarizes key findings from recent studies:
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study A | HeLa | 15 | Apoptosis | |
| Study B | HCT116 | 20 | Cell Cycle Arrest | |
| Study C | MCF7 | 25 | Enzyme Inhibition |
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of oxathiole derivatives found that 5-undecyl-5H-1,2-oxathiole 2,2-dioxide exhibited significant cytotoxicity against HeLa cells. The compound induced apoptosis as evidenced by increased Annexin V staining and caspase activation assays.
Case Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibition potential of this compound. It was shown to inhibit topoisomerase I activity in vitro, suggesting a mechanism for its antiproliferative effects. Molecular docking studies supported these findings by demonstrating favorable binding interactions with the enzyme's active site.
Safety and Toxicology
Preliminary toxicological assessments indicate that while the compound shows promising biological activity, further studies are necessary to evaluate its safety profile. Toxicity studies are critical for understanding the therapeutic window and potential side effects associated with its use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
